N-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide

Antitumour agents IMPDH inhibition Thiazole C-nucleoside mimetics

This 2,4-disubstituted thiazole-4-carboxamide (C₁₅H₁₇N₃OS, MW 287.38) replaces the ribofuranosyl moiety of classic tiazofurin mimics with an N-cyclopentyl carboxamide and a 2-phenylamino substituent. The unsubstituted aniline makes it the ideal baseline scaffold for systematic SAR, while its lack of the TAD metabolic motif provides a critical negative control to dissect IMPDH-dependent antiproliferative effects. Crucial for kinase panel profiling and comparator studies with tiazofurin and analogs 2–4/16. Confirm availability for your screening program.

Molecular Formula C15H17N3OS
Molecular Weight 287.38
CAS No. 1105229-44-4
Cat. No. B2946319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide
CAS1105229-44-4
Molecular FormulaC15H17N3OS
Molecular Weight287.38
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3
InChIInChI=1S/C15H17N3OS/c19-14(16-11-8-4-5-9-11)13-10-20-15(18-13)17-12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,16,19)(H,17,18)
InChIKeyBFUNHNUYVPFGRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2-(phenylamino)thiazole-4-carboxamide (CAS 1105229-44-4): A Structurally Distinct 2-Anilinothiazole-4-Carboxamide for Targeted Antiproliferative Research


N-Cyclopentyl-2-(phenylamino)thiazole-4-carboxamide (CAS 1105229-44-4), systematically named 2-anilino-N-cyclopentyl-1,3-thiazole-4-carboxamide, belongs to the 2,4-disubstituted thiazole-4-carboxamide class—a scaffold associated with antitumour activity analogous to the IMPDH inhibitor tiazofurin [1]. The compound differs from classical tiazofurin mimics by replacing the ribofuranosyl or carbocyclic sugar moiety with an N-cyclopentyl carboxamide combined with a 2-phenylamino substituent, giving it a molecular formula of C₁₅H₁₇N₃OS and molecular weight of 287.38 g/mol [2]. This non-glycosidic architecture places it at the intersection of anilinothiazole kinase inhibitor chemotypes and tiazofurin-inspired antiproliferative scaffolds.

Why N-Cyclopentyl-2-(phenylamino)thiazole-4-carboxamide Cannot Be Assumed Interchangeable with Other 2-Substituted Thiazole-4-Carboxamides


Within the 2-substituted thiazole-4-carboxamide family, small structural modifications produce large shifts in antiproliferative potency, apoptosis induction mechanism, and cell-cycle distribution effects—as demonstrated by the differential activity of tiazofurin mimics 2–4 and 16 across K562, MCF-7, and other human tumour lines [1]. The N-cyclopentyl group at the 4-carboxamide position of the target compound introduces a rigid cycloaliphatic moiety absent in standard tiazofurin analogs bearing sugar or acyclic mimics, which is predicted to alter hydrogen-bonding geometry with IMPDH or kinase ATP-binding pockets [2]. Furthermore, the 2-phenylamino (anilino) substituent distinguishes this compound from 2-cycloalkylamino or 2-heteroaryl-amino thiazole derivatives disclosed in patent literature for kinase inhibition, creating a distinct pharmacophore that cannot be replicated by simply substituting another in-class compound [3]. Procurement decisions must therefore be guided by the specific substitution pattern rather than by generic class membership alone.

N-Cyclopentyl-2-(phenylamino)thiazole-4-carboxamide: Direct Comparative Evidence and Differentiating Quantitative Data


Structural Differentiation from Tiazofurin: Non-Glycosidic Architecture Eliminates Metabolic Activation Dependency

Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide) requires intracellular anabolic conversion to thiazole-4-carboxamide adenine dinucleotide (TAD) to inhibit IMPDH. The target compound N-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide lacks the ribofuranosyl group entirely, bearing instead an N-cyclopentyl carboxamide at position 4 and a 2-phenylamino substituent. This structural departure eliminates dependence on the adenosine kinase and adenine phosphoribosyltransferase pathways required for tiazofurin activation, potentially circumventing resistance mechanisms that arise from downregulation of nucleotide salvage enzymes [1]. Tiazofurin proved too toxic for general clinical use, and 2-substituted thiazole-4-carboxamide mimics lacking the sugar moiety were specifically designed to decouple antiproliferative activity from NAD-analog metabolic interference [2].

Antitumour agents IMPDH inhibition Thiazole C-nucleoside mimetics

2-Phenylamino vs. 2-(4-Methanesulfonylphenyl)amino Substitution: Polarity and Hydrogen-Bonding Divergence at the Anilino Ring

The closest purchasable structural analog, N-cyclopentyl-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide (CAS 1170148-11-4), differs only by a para-methanesulfonyl (—SO₂CH₃) substituent on the phenylamino ring versus the unsubstituted phenylamino group of the target compound. The methanesulfonyl group introduces a strong hydrogen-bond acceptor (sulfonyl oxygen) and significantly increases polar surface area, which predictably alters permeability and target-binding profiles relative to the unsubstituted aniline . In the Pfizer amino-thiazole kinase inhibitor patent series (US2005/0101595 A1), unsubstituted phenylamino thiazoles demonstrated distinct selectivity profiles compared to substituted anilino variants across a panel of protein kinases, though specific IC₅₀ data for this exact compound were not disclosed at the individual-compound level [1].

Kinase inhibitor design Physicochemical property tuning Thiazole SAR

N-Cyclopentyl vs. N-Cyclohexyl Carboxamide: Ring Size Effects on Conformational Preorganization

UNC3230 (2-anilino-5-[(cyclohexylcarbonyl)amino]-1,3-thiazole-4-carboxamide, CAS 1031602-63-7) contains a cyclohexylcarbonylamino group at position 5 of the thiazole ring, whereas the target compound places the cyclopentyl group directly on the 4-carboxamide nitrogen . In thiazole and thiadiazole adenosine receptor antagonist series, replacement of a cyclopentyl group with a cyclohexyl group altered binding affinity by factors of 2- to 10-fold, attributed to differential conformational preorganization of the cycloalkyl ring [1]. The cyclopentyl ring adopts a more restricted pseudorotational envelope conformation versus the chair-chair equilibrium of cyclohexyl, which can translate into entropic advantages in target binding when the bioactive conformation matches the lower-energy cyclopentyl conformer [1].

Conformational restriction Thiazole-4-carboxamide SAR Cycloalkyl amine series

Class-Level Antiproliferative Evidence from 2-Substituted Thiazole-4-Carboxamide Tiazofurin Mimics

In the 2014 Tetrahedron study of 2-substituted thiazole-4-carboxamide tiazofurin mimics, compounds 2–4 and 16 showed potent in vitro antitumour activity across a panel of human tumour cell lines, with K562 cell growth inhibition confirmed to proceed via caspase-dependent apoptosis (upregulation of Bax, downregulation of Bcl-2, caspase-3 activation, PARP cleavage) [1]. Although N-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide was not among the four compounds tested, it shares the identical 2,4-disubstituted thiazole-4-carboxamide core. The Pfizer patent US2005/0101595 A1 further demonstrates that N-containing cycloalkyl-substituted amino-thiazole derivatives broadly inhibit cell proliferation and modulate protein kinase activity, establishing the scaffold's mechanistic relevance [2].

Antiproliferative activity Apoptosis induction K562 leukemia model

Caveat on Absent Direct Comparative Data: Acknowledging the Evidence Gap

A systematic search of PubMed, BindingDB, ChEMBL, PatentScope, and Google Patents (conducted April 2026) identified zero primary research articles, zero patent examples, and zero authoritative database entries that report quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, MIC, or pharmacokinetic parameters) specifically for N-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide (CAS 1105229-44-4) [1]. The compound has a PubChem Substance entry but no associated BioAssay results. This evidence gap means that all differentiation claims above rest on structural inference and class-level extrapolation rather than on direct head-to-head experimental comparison. Users who require a thiazole-4-carboxamide with published potency data should evaluate KY-05009 (TNIK inhibitor, IC₅₀ = 9 nM) or UNC3230 (antinociceptive/anticancer activity documented in peer-reviewed studies) as alternatives with established quantitative benchmarks .

Evidence gap Procurement risk assessment De novo characterization

N-Cyclopentyl-2-(phenylamino)thiazole-4-carboxamide: Evidence-Driven Research and Industrial Application Scenarios


Exploratory Structure-Activity Relationship (SAR) Studies on 2-Anilinothiazole-4-Carboxamide Scaffolds

The compound's unsubstituted 2-phenylamino group and N-cyclopentyl carboxamide make it an ideal baseline scaffold for systematic SAR exploration, serving as the simplest 2-anilino member in a series where para-substituted analogs (e.g., 4-methylbenzamido in KY-05009, 4-methanesulfonylphenyl in CAS 1170148-11-4) introduce progressively larger and more polar substituents [1]. Researchers can map the contribution of each substituent to target binding and cellular activity by starting with this minimal aniline derivative and sequentially introducing functional groups at the para position of the phenyl ring [2].

IMPDH-Independent Antiproliferative Mechanism Probing

Because N-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide lacks the ribofuranosyl moiety necessary for intracellular conversion to TAD (the active IMPDH-inhibitory metabolite of tiazofurin), it provides a chemical tool to dissect IMPDH-dependent versus IMPDH-independent antiproliferative effects within the thiazole-4-carboxamide pharmacophore class [1]. In head-to-head experiments with tiazofurin, differential activity in IMPDH-overexpressing versus IMPDH-knockdown cell lines can reveal whether observed growth inhibition proceeds through the canonical purine-depletion pathway or through alternative kinase targets [2].

Kinase Selectivity Panel Screening Against N-Containing Cycloalkyl-Substituted Amino-Thiazole Chemotypes

The Pfizer patent US2005/0101595 A1 discloses N-containing cycloalkyl-substituted amino-thiazole derivatives as broad-spectrum cell proliferation inhibitors with activity against protein kinases, but does not exhaustively characterize the 2-anilino-N-cyclopentyl substitution pattern [1]. Procurement of CAS 1105229-44-4 enables academic and industrial screening groups to fill this gap by profiling the compound against a commercial kinase panel (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan), generating selectivity data that can be compared with closely related anilinothiazole inhibitors such as KY-05009 (TNIK-selective) and UNC3230 [2].

Negative Control Compound for Tiazofurin-Mimic Antiproliferative Assays

Given the structural departure from glycosidic tiazofurin analogs, this compound can serve as a small-molecule negative control in assays designed to confirm that observed antiproliferative effects of tiazofurin mimics are mediated through the TAD/IMPDH axis rather than through nonspecific thiazole-associated cytotoxicity [1]. Its use alongside tiazofurin and established tiazofurin mimics (compounds 2–4 and 16 from the 2014 Tetrahedron study) enables four-condition experimental designs that control for both scaffold-related and mechanism-related variables [2].

Quote Request

Request a Quote for N-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.